![molecular formula C23H26N4O2 B2960742 (2E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-methoxybenzyl)prop-2-enamide CAS No. 904007-44-9](/img/structure/B2960742.png)
(2E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-methoxybenzyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-methoxybenzyl)prop-2-enamide, commonly known as BPP-2e, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. BPP-2e belongs to the family of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Synthesis and Structural Analysis
- Research involves the synthesis of complex molecules that incorporate structures similar to "(2E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-methoxybenzyl)prop-2-enamide" for studying their spectral, electrochemical, and magnetic properties. These studies provide insights into the chemical and physical behaviors of such compounds, contributing to the development of new materials with potential applications in various fields, including electronics and catalysis (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Medicinal Chemistry and Drug Design
- Compounds with structures similar to the specified chemical have been explored for their binding affinities at receptor sites, demonstrating potential as ligands for dopamine and serotonin receptors. This research is foundational in the development of new drugs for treating neurological and psychiatric disorders, showcasing the compound's significance in medicinal chemistry (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 1998).
Bioorganic Chemistry
- Studies on Mannich bases incorporating piperazine structures reveal their bioactivities, including cytotoxic, anticancer, and enzyme inhibitory effects. These findings highlight the chemical's relevance in the design of bioactive molecules for therapeutic applications (Gul, Tuğrak, Gul, Mazlumoglu, Sakagami, Gulcin, & Supuran, 2019).
Pharmacology and Biochemistry
- The exploration of benzamides and piperazine derivatives in pharmacological contexts, assessing their anticonvulsant activities, underscores the compound's significance in developing new treatments for epilepsy and related neurological conditions (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).
Chemical Synthesis and Applications
- Innovative synthetic methods involving compounds with structural similarities to "(2E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-methoxybenzyl)prop-2-enamide" contribute to the advancement of chemical synthesis techniques. These methodologies facilitate the creation of novel compounds with potential applications across various scientific domains, including materials science and drug development (Miura, Funakoshi, Morimoto, Biyajima, & Murakami, 2012).
properties
IUPAC Name |
(E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-29-22-9-7-19(8-10-22)16-25-23(28)21(15-24)18-27-13-11-26(12-14-27)17-20-5-3-2-4-6-20/h2-10,18H,11-14,16-17H2,1H3,(H,25,28)/b21-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDKPGRMHFWAQZ-DYTRJAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=CN2CCN(CC2)CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C(=C/N2CCN(CC2)CC3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.